9-Nitroxystearic acid

Description

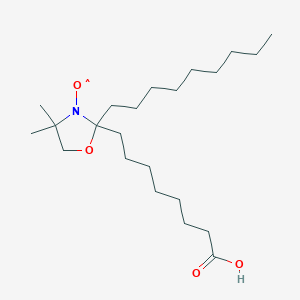

9-Nitroxystearic acid is a stearic acid derivative featuring a nitro (-NO₂) group at the 9th carbon position of its 18-carbon chain. Stearic acid (C₁₈H₃₆O₂), a saturated fatty acid, serves as a precursor for various bioactive derivatives.

Properties

IUPAC Name |

8-(3-hydroxy-4,4-dimethyl-2-nonyl-1,3-oxazolidin-2-yl)octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO4/c1-4-5-6-7-8-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-10-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHGWXZGBJUUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-nitroxystearic acid typically involves the nitration of stearic acid. This process can be achieved through the reaction of stearic acid with nitric acid in the presence of a catalyst. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the ninth carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group under appropriate conditions.

Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: 9-Aminostearic acid.

Substitution: Various substituted stearic acid derivatives.

Scientific Research Applications

9-Nitroxystearic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating inflammatory responses.

Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-nitroxystearic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes such as apoptosis and inflammation. The compound’s effects on cell membranes and signaling pathways are of particular interest in understanding its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Hydroxystearic Acid (9-HSA)

9-HSA, a hydroxyl (-OH) substituted analog, has been extensively studied for its antiproliferative properties and applications in material science. Key differences include:

- Functional Group Reactivity : The nitro group in 9-nitroxystearic acid is strongly electron-withdrawing, increasing acidity compared to the electron-donating hydroxyl group in 9-HSA. This difference may affect interactions with biological targets or metal ions in material composites .

- Biological Activity : 9-HSA derivatives exhibit antiproliferative effects in cancer cells, as shown in studies from the University of Bologna . The nitro group in this compound could enhance oxidative stress or nitroreductase-mediated cytotoxicity, but this remains speculative without direct data.

- Material Applications : 9-HSA has been used to modify hydroxyapatite (HA) for biomedical materials. At concentrations of 5–20 mmol·L⁻¹, 9-HSA-K (potassium salt) altered HA crystallite size and thermal stability, as evidenced by XRD and thermogravimetric analysis . Nitro-substituted analogs might exhibit lower thermal stability due to the nitro group’s propensity for decomposition at high temperatures.

Table 1: Comparative Properties of 9-HSA and Hypothesized this compound

Other 9-Substituted Fatty Acids

lists compounds like 9-hydroxyfluorene and 9-nitroanthracene, which share positional substitution patterns.

- Electron-Withdrawing vs.

- Applications : 9-Hydroxy compounds are often used in drug synthesis (e.g., 9-hydroxyrisperidone), whereas nitro derivatives may serve as intermediates in explosives or dyes.

Nitroaromatic Compounds

Compounds like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () demonstrate the versatility of nitro and aromatic groups in pharmaceuticals. However, their complex structures differ significantly from this compound’s aliphatic chain.

Chemical Reactions Analysis

Oxidation Reactions

The nitroxide group in 9-nitroxystearic acid participates in redox reactions, acting as a stable radical intermediate. Key oxidation pathways include:

1.1 Reaction with Reactive Oxygen Species (ROS)

this compound scavenges ROS such as hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), forming hydroxylamine derivatives. For example:

This reaction is critical in antioxidant applications, where the compound mitigates oxidative stress in lipid membranes .

1.2 Catalytic Oxidation

Under acidic conditions, the nitroxide group can oxidize alcohols or amines. For instance, in the presence of ceric ammonium nitrate (CAN), this compound oxidizes primary alcohols to aldehydes via a radical-mediated mechanism .

Reduction Reactions

The nitroxide radical is reducible to hydroxylamine or amine derivatives:

2.1 Reduction to Hydroxylamine

Using ascorbic acid or glutathione as reducing agents:

This reversible reaction is exploited in redox-sensitive drug delivery systems .

2.2 Complete Reduction to Amine

Strong reducing agents like lithium aluminum hydride (LiAlH₄) convert the nitroxide to an amine:

The amine derivative serves as a precursor for peptide conjugates .

Substitution Reactions

The carboxylic acid and nitroxide groups enable diverse substitution chemistry:

3.1 Esterification

this compound reacts with alcohols (e.g., methanol) under acid catalysis to form esters:

Ester derivatives enhance lipid bilayer permeability in drug delivery studies .

3.2 Amide Formation

Coupling with amines via carbodiimide chemistry produces stable amides:

These conjugates are used to study protein-lipid interactions .

Radical Scavenging and Chain-Breaking Activity

This compound inhibits lipid peroxidation by terminating radical chain reactions:

| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Scavenging lipid peroxyl radicals (LOO- ) | 37°C, pH 7.4 | |

| Neutralizing alkoxyl radicals (LO- ) | Ethanol/water mixture |

This activity is pivotal in protecting cellular membranes from oxidative damage .

Thermal and Photochemical Stability

5.1 Thermal Decomposition

At temperatures >150°C, this compound decomposes into stearic acid and nitric oxide (NO):

This property is leveraged in NO-releasing biomaterials .

5.2 Photodegradation

UV irradiation (λ = 254 nm) cleaves the nitroxide bond, generating aldehydes and NO:

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar compounds:

Q & A

Q. How can machine learning models be trained to predict novel derivatives of this compound with enhanced bioactivity profiles?

- Methodological Answer : Curate a dataset of nitro-fatty acid structures and associated bioactivity data (IC₅₀, EC₅₀). Train convolutional neural networks (CNNs) on molecular descriptors (e.g., SMILES strings) or graph-based models. Validate predictions via synthesis and testing of top candidates, iteratively refining the model with new data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.